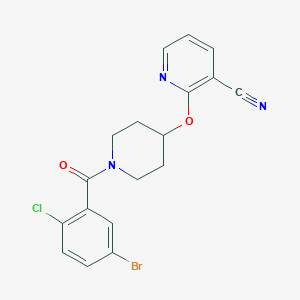

2-((1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

2-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrClN3O2/c19-13-3-4-16(20)15(10-13)18(24)23-8-5-14(6-9-23)25-17-12(11-21)2-1-7-22-17/h1-4,7,10,14H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUYMZFQNKYAFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromo-2-chlorobenzoic Acid Derivatives

The 5-bromo-2-chlorobenzoyl moiety is a critical precursor. One method involves refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride (SOCl₂) under solvent-free conditions catalyzed by dimethylformamide (DMF). This generates 5-bromo-2-chlorobenzoyl chloride, which is highly reactive toward nucleophiles like piperidine. Alternative approaches include hydrolysis of 5-bromo-2-chlorobenzonitrile using sodium hydroxide (72 g, 1.8 mol) in water at 90°C for 4 hours, followed by acidification with hydrochloric acid to precipitate the benzoic acid derivative in 85.9% yield and 99.9% purity.

Formation of the Piperidine Intermediate

The piperidin-4-yloxy scaffold is synthesized via nucleophilic substitution. A representative protocol involves reacting 4-hydroxypiperidine with nicotinonitrile derivatives under basic conditions. For example, potassium tert-butoxide (84.7 g) in tetrahydrofuran (THF) facilitates the coupling of 2-chloronicotinonitrile with 4-hydroxypiperidine at reflux temperatures. Copper(I) bromide (27.3 g) is often added to catalyze ether bond formation, achieving yields up to 45% after recrystallization.

Coupling of Benzoyl and Piperidine Moieties

The 5-bromo-2-chlorobenzoyl group is introduced to the piperidine intermediate via acyl chloride reactions. In a solvent-free system, 5-bromo-2-chlorobenzoyl chloride reacts with piperidin-4-ol in dichloromethane (DCM) under reflux, catalyzed by triethylamine to absorb HCl byproducts. Alternatively, HATU (8.48 g) and triethylamine (2.97 mL) in DMF mediate the coupling of 5-bromo-2-chlorobenzoic acid with 4-aminopiperidine at 40°C, yielding 63% of the benzoylated piperidine.

Final Etherification with Nicotinonitrile

The nicotinonitrile group is attached through an ether linkage. A two-phase system using THF and water with potassium tert-butoxide (84.7 g) enables the reaction of 2-chloronicotinonitrile with the benzoyl-piperidine intermediate. Copper(I) bromide (27.3 g) enhances the reaction efficiency, and the product is purified via recrystallization from ethanol/water mixtures.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors optimize temperature and mixing. A patent method eliminates solvents during benzoyl chloride formation, reducing waste. Hydrolysis steps are streamlined using automated pH adjustment systems to precipitate intermediates.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

Oxidation and Reduction: The piperidine ring and the benzoyl group can be subjected to oxidation and reduction reactions, respectively.

Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

Substitution: Products with different substituents replacing the bromine or chlorine atoms.

Oxidation: Oxidized forms of the piperidine ring or benzoyl group.

Reduction: Reduced forms of the benzoyl group.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-((1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential activity against various biological targets.

Drug Development: The compound’s unique structure makes it a candidate for the development of drugs targeting neurological disorders and cancers.

Molecular Biology: It is used in studies involving receptor binding and signal transduction pathways.

Industrial Applications: The compound is also explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-((1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may bind to a receptor and block its activity, thereby modulating signal transduction pathways involved in disease processes.

Comparison with Similar Compounds

Structural and Molecular Comparison with Analogous Compounds

The compound is compared below with two structurally related derivatives differing in substituent positions and halogen atoms. These analogs are selected based on their shared nicotinonitrile core and substituted benzoyl-piperidine motifs.

Table 1: Molecular Properties of 2-((1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile and Analogs

Key Structural Differences and Implications

Halogen Substitution: The target compound’s benzoyl group contains 5-bromo-2-chloro substitution, introducing steric and electronic effects distinct from analogs with single halogens (e.g., 3-chloro or 2-bromo). Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance hydrophobic interactions in binding pockets . Positional isomerism (e.g., 2-chloro vs. For example, ortho-substituted halogens (as in the 2-bromo analog) could hinder rotation of the benzoyl group, influencing conformational flexibility .

Molecular Weight and Lipophilicity :

- The target compound’s higher molecular weight (~420.7 vs. 341.8–386.2 in analogs) suggests increased lipophilicity, which may impact membrane permeability and bioavailability. However, experimental data (e.g., logP) are unavailable for validation.

Synthetic Accessibility: Halogen positioning influences synthetic routes.

Limitations of Available Data

- Physical Properties : Melting points, solubility, and stability data for all three compounds are unreported in the cited sources, limiting practical comparisons.

- Biological Activity: No pharmacological or biochemical studies are referenced in the provided evidence. Inferences about structure-activity relationships (SAR) remain speculative without experimental binding or inhibition data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.